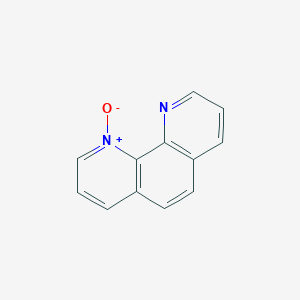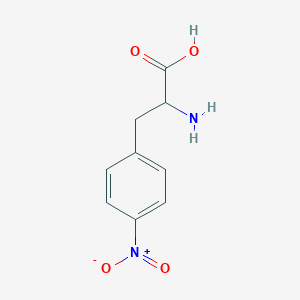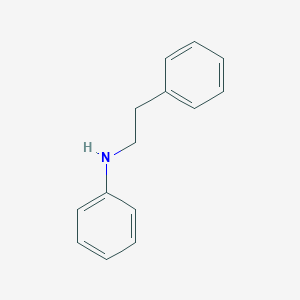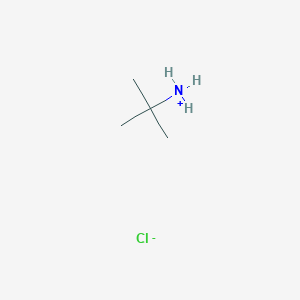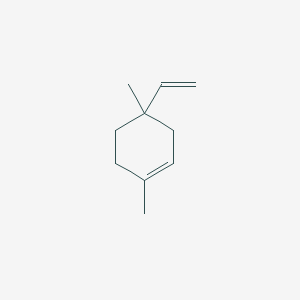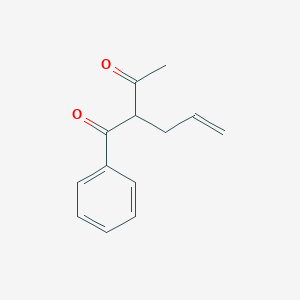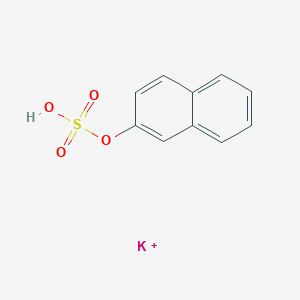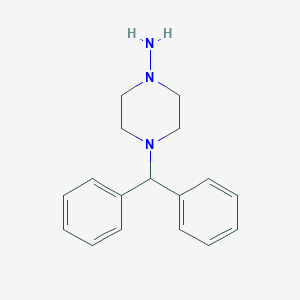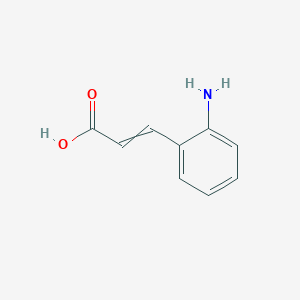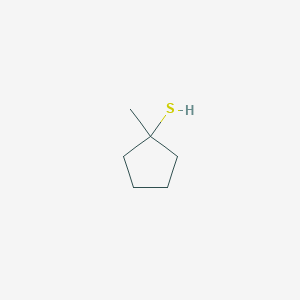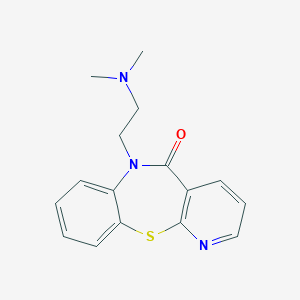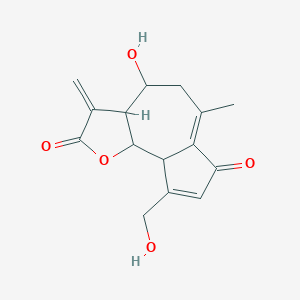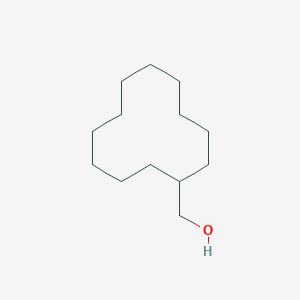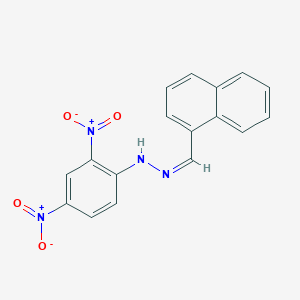
1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone, also known as NDH, is a chemical compound that has been widely used in scientific research. NDH is a derivative of hydrazones, which are organic compounds that contain a nitrogen-nitrogen double bond. NDH has been used in various applications, including as a reagent for the detection of carbonyl compounds and as a potential therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone is not fully understood, but it is believed to involve the formation of a hydrazone bond between 1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone and the target molecule. This hydrazone bond is stable and can be detected by various analytical techniques.
Biochemische Und Physiologische Effekte
1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It is also soluble in organic solvents, which makes it easy to handle and use in experiments.
One limitation of 1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone is its potential toxicity. 1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone has been shown to be toxic to some cell lines at high concentrations, which may limit its use in certain applications. Additionally, 1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone may not be suitable for use in vivo due to its potential toxicity and lack of specificity.
Zukünftige Richtungen
There are several future directions for research on 1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone. One area of interest is the development of 1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone derivatives with improved specificity and potency for use as therapeutic agents. Another area of interest is the development of new methods for the detection of carbonyl compounds using 1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone or related compounds. Finally, the potential use of 1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone as a diagnostic tool for cancer or other diseases is an area of active research.
Synthesemethoden
The synthesis of 1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone involves the reaction of 1-naphthalenecarbaldehyde with 2,4-dinitrophenylhydrazine in the presence of a catalyst. The resulting product is a yellow crystalline powder that is soluble in organic solvents such as ethanol and acetone.
Wissenschaftliche Forschungsanwendungen
1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone has been widely used in scientific research as a reagent for the detection of carbonyl compounds. Carbonyl compounds are organic compounds that contain a carbon-oxygen double bond, and are present in many natural and synthetic compounds. 1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone reacts with carbonyl compounds to form a yellow precipitate, which can be easily detected by UV-visible spectroscopy.
1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone has also been investigated for its potential therapeutic applications. It has been shown to have anti-cancer properties, and has been tested against various cancer cell lines in vitro. 1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone has also been tested for its anti-inflammatory properties, and has been shown to inhibit the production of pro-inflammatory cytokines in vitro.
Eigenschaften
CAS-Nummer |
1773-51-9 |
|---|---|
Produktname |
1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone |
Molekularformel |
C17H12N4O4 |
Molekulargewicht |
336.3 g/mol |
IUPAC-Name |
N-[(Z)-naphthalen-1-ylmethylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C17H12N4O4/c22-20(23)14-8-9-16(17(10-14)21(24)25)19-18-11-13-6-3-5-12-4-1-2-7-15(12)13/h1-11,19H/b18-11- |
InChI-Schlüssel |
YBLIXGCZBADMMH-WQRHYEAKSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=N\NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Synonyme |
1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



